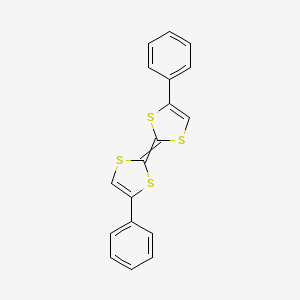
4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diphenyltetrathiafulvalene is a heterocyclic compound that belongs to the family of tetrathiafulvalenes. It is known for its unique electronic properties and is often used as a building block in the synthesis of various organic materials.
准备方法
The synthesis of 4,4’-Diphenyltetrathiafulvalene typically involves the reaction of tetrathiafulvalene with phenyl-substituted reagents. One common method includes the use of n-tetradecane as a solvent to facilitate the self-assembly of the compound on highly oriented pyrolytic graphite surfaces . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield of the compound .
化学反应分析
4,4’-Diphenyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of charge-transfer complexes, which are crucial for its applications in organic electronics .
科学研究应用
4,4’-Diphenyltetrathiafulvalene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced organic materials. In biology, it has potential applications in the development of biosensors due to its electronic properties. In medicine, the compound is being explored for its potential use in drug delivery systems. Industrial applications include its use in the production of organic field-effect transistors and other electronic devices .
作用机制
The mechanism of action of 4,4’-Diphenyltetrathiafulvalene involves its ability to form charge-transfer complexes with various acceptor molecules. These complexes are stabilized by π-π stacking interactions, which play a crucial role in the compound’s electronic properties. The molecular targets and pathways involved in these interactions are primarily related to the electronic structure of the compound and its ability to donate electrons .
相似化合物的比较
4,4’-Diphenyltetrathiafulvalene is unique compared to other tetrathiafulvalene derivatives due to the presence of phenyl groups, which enhance its electronic properties. Similar compounds include 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene and biphenyl-substituted tetrathiafulvalene. These compounds share similar electronic properties but differ in their specific applications and stability under various conditions .
属性
分子式 |
C18H12S4 |
|---|---|
分子量 |
356.6 g/mol |
IUPAC 名称 |
4-phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C18H12S4/c1-3-7-13(8-4-1)15-11-19-17(21-15)18-20-12-16(22-18)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
UXYULNILNJCKTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=CC=C4)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


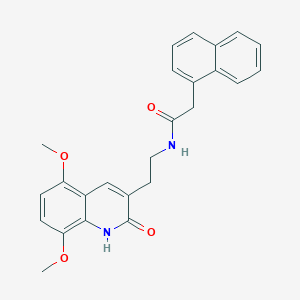
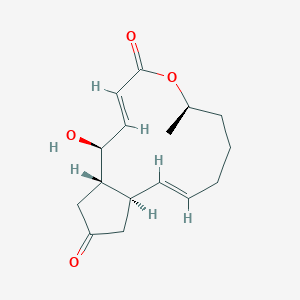
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095963.png)
![3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide](/img/structure/B14095968.png)
![[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane](/img/structure/B14095969.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)

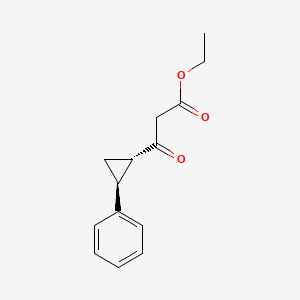
![3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14095998.png)
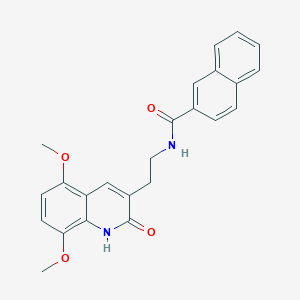
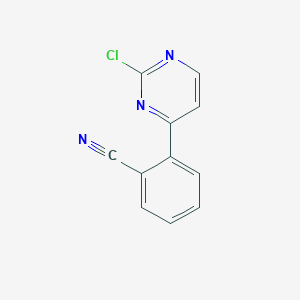
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096034.png)


